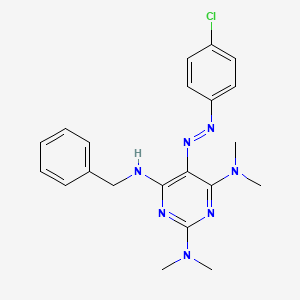
Chitinase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitinase-IN-4 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin Chitin is a long-chain polymer of N-acetylglucosamine, a derivative of glucose, and is a primary component of the cell walls of fungi, the exoskeletons of arthropods, and the scales of fish and amphibians
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, or reducing agents.
Step 3: Purification and isolation of the final product using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound may involve:
Fermentation: Utilizing microbial strains engineered to produce the compound.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions: Chitinase-IN-4 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products:
Oxidized Derivatives: Products formed by the addition of oxygen atoms.
Reduced Derivatives: Products formed by the removal of oxygen atoms or addition of hydrogen atoms.
Substituted Derivatives: Products formed by the replacement of functional groups.
Aplicaciones Científicas De Investigación
Chitinase-IN-4 has a wide range of applications in scientific research, including:
Agriculture: Used as a biopesticide to control fungal pathogens and insect pests by inhibiting chitinase activity.
Medicine: Investigated for its potential in treating fungal infections and diseases caused by chitin-containing pathogens.
Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.
Environmental Science: Applied in the degradation of chitinous waste materials, contributing to waste management and recycling efforts.
Mecanismo De Acción
Chitinase-IN-4 is compared with other chitinase inhibitors such as:
Allosamidin: A natural chitinase inhibitor with a similar mechanism of action.
Argifin: A synthetic chitinase inhibitor with distinct structural features.
Cyclopentapeptides: A class of chitinase inhibitors with unique cyclic structures.
Uniqueness: this compound is unique due to its high potency and specificity for chitinase enzymes, making it a valuable tool in both research and practical applications.
Comparación Con Compuestos Similares
- Allosamidin
- Argifin
- Cyclopentapeptides
Chitinase-IN-4 stands out for its potential to revolutionize various fields, from agriculture to medicine, by providing a targeted approach to managing chitin-containing organisms.
Propiedades
Fórmula molecular |
C21H24ClN7 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
6-N-benzyl-5-[(4-chlorophenyl)diazenyl]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C21H24ClN7/c1-28(2)20-18(27-26-17-12-10-16(22)11-13-17)19(24-21(25-20)29(3)4)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,23,24,25) |
Clave InChI |
JCAPBORVBHHYCS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)





![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)


![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)
